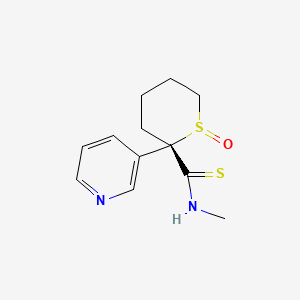
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide is a complex organic compound that features a tetrahydrothiopyran ring, a pyridine moiety, and a carbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide typically involves multi-step organic reactions. The key steps may include:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the Carbothioamide Group: This can be done through the reaction of an amine with carbon disulfide followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various applications.
Wirkmechanismus
The mechanism of action of Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide: Lacks the 1-oxide group.
2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide: Lacks the N-methyl group.
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carboxamide: Has a carboxamide group instead of a carbothioamide group.
Uniqueness
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide is unique due to the presence of the 1-oxide group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This structural feature may enhance its stability, solubility, or interaction with specific targets.
Eigenschaften
Molekularformel |
C12H16N2OS2 |
|---|---|
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
(2S)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m0/s1 |
InChI-Schlüssel |
GKEMHVLBZNVZOI-WHUIICBVSA-N |
Isomerische SMILES |
CNC(=S)[C@]1(CCCCS1=O)C2=CN=CC=C2 |
Kanonische SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


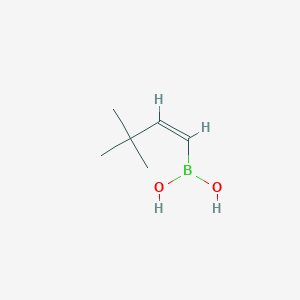

![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
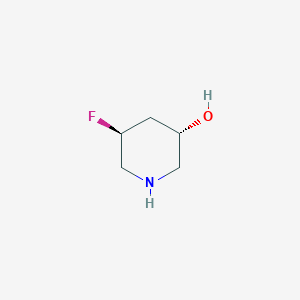
![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)
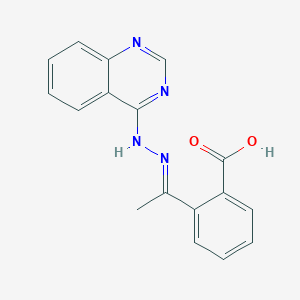

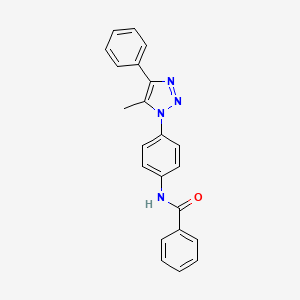
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)

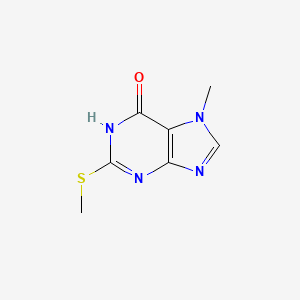

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
